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Abstract
Fulacimstat (BAY 1142524) is a potent and orally bioavailable inhibitor of chymase, a serine

protease primarily found in the secretory granules of mast cells.[1][2] Initially investigated for its

potential role in mitigating adverse cardiac remodeling following myocardial infarction, recent

research has unveiled a novel profibrinolytic mechanism, suggesting its utility in the treatment

of thrombotic diseases.[2][3][4] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, mechanism of action, and preclinical and

clinical findings related to Fulacimstat. Detailed experimental protocols and quantitative data

are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties
Fulacimstat is a complex small molecule with the chemical formula C23H16F3N3O6 and a

monoisotopic molecular weight of 487.099119736 g/mol .[5] Its systematic name is 1-(3-methyl-

2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-

inden-1-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.[6]

Table 1: Physicochemical Properties of Fulacimstat
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Property Value Reference

Molecular Formula C23H16F3N3O6 [5][7]

Molecular Weight 487.391 g/mol [5]

Appearance White to off-white solid [7]

Solubility
DMSO: 50 mg/mL (102.59

mM)
[7]

InChI Key
JDARDSVOVYVQST-

MRXNPFEDSA-N
[6]

SMILES

CN1C2=CC=C(C=C2OC1=O)

N1C=C(C(O)=O)C(=O)N([C@

@H]2CCC3C(=CC=CC=32)C(

F)(F)F)C1=O

[6]

Mechanism of Action and Signaling Pathway
Fulacimstat is a highly potent and selective inhibitor of chymase.[1] Chymase is a

chymotrypsin-like serine protease stored in mast cell granules and released upon activation.[2]

In cardiovascular and fibrotic diseases, chymase is implicated in the conversion of angiotensin I

to the potent vasoconstrictor and profibrotic agent angiotensin II. It also activates transforming

growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), contributing to tissue

remodeling and fibrosis.[2]

A more recently discovered role for chymase is in the regulation of fibrinolysis. Chymase can

inactivate plasmin, a key enzyme responsible for the degradation of fibrin clots.[2][4] By

inhibiting chymase, Fulacimstat is proposed to protect plasmin from inactivation, thereby

enhancing the resolution of thrombi.[2]
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Caption: Mechanism of action of Fulacimstat.

Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b607566?utm_src=pdf-body-img
https://www.benchchem.com/product/b607566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of Fulacimstat involves a multi-step process. A general synthetic route is

outlined below, based on published literature.[1]

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

Amino-acrylate intermediate

 + B, refluxing ethanol

Enol ether

Uracil derivative

 Potassium tert-butoxide

Fulacimstat

 + E, Mitsunobu reaction

(S)-indanol

Click to download full resolution via product page

Caption: Generalized synthetic workflow for Fulacimstat.

Experimental Protocol: Synthesis of Fulacimstat
The synthesis of Fulacimstat begins with the reaction of 6-amino-3-methyl-1,3-benzoxazol-

2(3H)-one with an appropriate enol ether in refluxing ethanol to form an amino-acrylate

intermediate.[1] This intermediate is then cyclized in situ to the corresponding uracil derivative

using a base such as potassium tert-butoxide.[1] The final step involves a Mitsunobu reaction

between the uracil derivative and (S)-indanol to stereospecifically introduce the trifluoromethyl-

indane moiety, yielding Fulacimstat.[1]

Preclinical Pharmacology
In Vitro Activity
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Fulacimstat is a potent inhibitor of both human and hamster chymase.

Table 2: In Vitro Inhibitory Activity of Fulacimstat

Target IC50 (nM) Reference

Human Chymase 4 [1][7]

Hamster Chymase 3 [1][7]

Human Cathepsin G 140 [1]

Fulacimstat exhibits high selectivity for chymase over other serine proteases.[1] It did not

show significant activity against 73 other pharmacologically relevant targets at concentrations

up to 10 µM.[1] Furthermore, it displayed weak inhibitory potential against a panel of

cytochrome P450 (CYP) isoforms in vitro.[1]

In Vivo Studies
This model is used to evaluate the antifibrotic effects of drug candidates.

Hamsters

Isoprenaline Administration
(induces cardiac fibrosis)

Treatment Groups:
- Fulacimstat (1, 3, 10 mg/kg)

- Enalapril (20 mg/kg)
- Placebo

Endpoint Analysis:
- Measurement of fibrotic area in the heart
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Click to download full resolution via product page

Caption: Experimental workflow for the cardiac fibrosis model.

Protocol: Cardiac fibrosis was induced in hamsters by the administration of isoprenaline. The

animals were then treated with Fulacimstat at doses of 1, 3, and 10 mg/kg, enalapril (20

mg/kg), or a placebo.[1][7] After the treatment period, the hearts were excised, and the fibrotic

area was quantified.

Results: Fulacimstat dose-dependently reduced the fibrotic area in the hearts of isoprenaline-

treated hamsters.[1][7] A significant reduction was observed starting at a dose of 1 mg/kg/day,

which was comparable to the effect of enalapril at 20 mg/kg.[1]

Table 3: Effect of Fulacimstat on Isoprenaline-Induced Cardiac Fibrosis in Hamsters

Treatment Group Dose Fibrotic Area (%) Reference

Isoprenaline +

Placebo
- 24.4 ± 1.8 [7]

Isoprenaline +

Fulacimstat
1 mg/kg 16.4 ± 1.2 [7]

Isoprenaline +

Fulacimstat
3 mg/kg 12.4 ± 1.3 [7]

Isoprenaline +

Fulacimstat
10 mg/kg 10.9 ± 1.4 [7]

Isoprenaline +

Enalapril
20 mg/kg 17.7 ± 1.5 [7]

This model assesses the antithrombotic potential of a compound.

Protocol: Injury to the femoral vein was induced in hamsters using ferric chloride (FeCl3) to

promote thrombus formation. Fulacimstat (3 or 10 mg/kg) or a vehicle control was orally

administered before the injury.[1] The size of the resulting thrombus was measured.
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Results: Oral administration of Fulacimstat at both 3 and 10 mg/kg resulted in a statistically

significant reduction in thrombus size compared to the control group.[1]

Pharmacokinetics
Table 4: Pharmacokinetic Parameters of Fulacimstat in Different Species

Species Parameter Value Reference

Rat
Plasma Clearance

(CL)
0.26 L/(h·kg) [8]

Rat
Oral Bioavailability (F)

at 1 mg/kg
94% [8]

Dog
Plasma Clearance

(CL)
- -

Dog
Volume of Distribution

(Vss)
- -

Dog
Terminal Half-life

(t1/2)
- -

Dog
Oral Bioavailability (F)

at 1 mg/kg
- -

Monkey
Plasma Clearance

(CL)
- -

Monkey
Volume of Distribution

(Vss)
- -

Monkey
Terminal Half-life

(t1/2)
- -

Monkey
Oral Bioavailability (F)

at 1 mg/kg
- -

Note: A more comprehensive table of pharmacokinetic data was referenced but specific values

for dog and monkey were not available in the provided search results.[1]
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Clinical Development
Fulacimstat has been evaluated in several clinical trials.

CHIARA MIA 1 Trial (NCT02452515)
This Phase 2a, multicenter, randomized, placebo-controlled, single-blind pilot study assessed

the safety and tolerability of Fulacimstat in clinically stable patients with left ventricular

dysfunction following myocardial infarction.[5][8][9]

Protocol: Patients (n=49) were randomized to receive one of four doses of Fulacimstat (5 mg

twice daily, 10 mg twice daily, 25 mg twice daily, or 50 mg once daily) or a placebo for two

weeks.[8][9] The primary objective was to evaluate safety and tolerability based on the

incidence and severity of adverse events.[9]

Results: Fulacimstat was found to be safe and well-tolerated at all tested doses.[8] There were

no clinically relevant effects on vital signs or potassium levels compared to the placebo.[8]

Mean plasma concentrations of Fulacimstat increased with the administered dose.[8]

CHIARA MIA 2 Trial
This study further investigated the effects of Fulacimstat on adverse cardiac remodeling after

acute myocardial infarction.[3]

Protocol: Patients were randomized to receive either 25 mg of Fulacimstat twice daily or a

placebo for six months.[3]

Results: While Fulacimstat was safe and well-tolerated, it did not demonstrate a significant

effect on cardiac remodeling compared to the placebo.[3][4]

Conclusion
Fulacimstat is a potent and selective chymase inhibitor with a well-characterized chemical

structure and mechanism of action. Preclinical studies have demonstrated its efficacy in models

of cardiac fibrosis and thrombosis. While clinical trials in cardiac remodeling did not meet their

primary efficacy endpoints, the drug was shown to be safe and well-tolerated. The emerging

role of chymase in thrombosis has renewed interest in Fulacimstat as a potential therapeutic
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agent with a novel profibrinolytic mechanism. Further research is warranted to explore its full

therapeutic potential in thrombotic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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